molecular formula C19H18F2N4O B4692266 N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea

Cat. No.: B4692266
M. Wt: 356.4 g/mol
InChI Key: FGLRFIQLSBAGHT-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with fluorobenzyl and dimethyl groups, as well as a fluorophenyl group attached to the urea moiety

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c1-12-18(23-19(26)22-16-8-5-7-15(20)10-16)13(2)25(24-12)11-14-6-3-4-9-17(14)21/h3-10H,11H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLRFIQLSBAGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the fluorobenzyl group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.

    Attachment of the urea moiety: The final step involves the reaction of the substituted pyrazole with an isocyanate or a carbodiimide to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(4-fluorophenyl)urea
  • N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-fluorophenyl)urea
  • N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea

Uniqueness

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of both fluorobenzyl and fluorophenyl groups may enhance its stability and reactivity, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea
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N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea

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